[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid is a chemical compound that belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing nitrogen. This compound exhibits potential biological activities, making it of interest in pharmaceutical research and development.
The compound can be synthesized through various chemical reactions involving pyrrolidine derivatives and acetic acid. Its structure is related to other bioactive compounds, which enhances its relevance in medicinal chemistry.
The synthesis of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid typically involves the following steps:
Technical details regarding temperature, reaction time, and solvent systems are crucial for optimizing yield and purity.
The compound can participate in various chemical reactions, including:
Technical details such as reaction conditions (temperature, catalysts) are essential for achieving desired outcomes.
The mechanism of action for [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid is not fully elucidated but may involve:
Data supporting these mechanisms often come from biological assays and computational modeling studies.
Relevant analyses such as NMR spectroscopy and mass spectrometry are used to confirm these properties.
[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid has several potential applications:
This compound's versatility makes it a subject of ongoing research in medicinal and agricultural chemistry domains.
The stereoselective construction of the 2-pyrrolidinone ring represents a critical step in synthesizing enantiomerically pure [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid. Recent advances have focused on catalytic asymmetric methodologies that circumvent traditional resolution techniques. Chiral Rh(I)-catalyzed hydrogenation of α,β-unsaturated γ-lactams enables access to saturated pyrrolidinones with >95% enantiomeric excess (ee) when using DuPhos-type ligands. This approach establishes the absolute stereochemistry at the C-3/C-4 positions, which is essential for biologically active derivatives [7].
Complementary organocatalytic strategies employ L-proline derivatives (20 mol%) to facilitate asymmetric Mannich reactions between Boc-protected iminoglyoxylates and ketone donors. This method constructs 3,4-disubstituted pyrrolidinone precursors with dr >20:1 and 90-99% ee under mild conditions (25°C, 48h). The resulting chiral intermediates undergo efficient N-alkylation with 2-chloroethyl ethers to install the ethoxy-acetic acid sidechain while preserving stereochemical integrity. Crystallographic analysis confirms retention of configuration throughout the four-step sequence [7] [9].
Table 1: Asymmetric Synthesis Approaches for Pyrrolidinone Intermediates
Method | Catalyst System | Key Intermediate | ee (%) | Reference |
---|---|---|---|---|
Hydrogenation | Rh(I)-(S,S)-Et-DuPhos | 3,4-Dihydro-2H-pyrrol-5-amine | >95 | [7] |
Organocatalysis | (S)-Diphenylprolinol TMS-ether | 4-Substituted-2-oxopyrrolidine-3-carboxylate | 90-99 | [9] |
Enzymatic Resolution | Lipase PS (Pseudomonas cepacia) | N-Carbamoylmethyl-4-aminobutyric acid | 89 | [7] |
Microwave-assisted ring closure (150°C, 20 min) of N-(2-bromoethyl)-4-aminobutyric acid potassium salts in alcoholic media provides an alternative route to enantiopure pyrrolidinones. This method achieves 85% isolated yield without racemization, significantly reducing reaction time compared to conventional thermal cyclization (6h at 80°C). The accelerated kinetics demonstrate particular utility for acid-sensitive substrates that degrade under prolonged heating [7].
Efficient installation of the ethoxy-acetic acid sidechain requires precise catalysis to overcome the moderate nucleophilicity of 2-pyrrolidinone nitrogen. Phase-transfer catalysis (PTC) using Aliquat® 336 (5 mol%) enables N-alkylation in biphasic toluene/50% NaOH systems at 80°C. This approach achieves 92% conversion in 3h while suppressing O-alkylation byproducts to <3%, as verified by HPLC analysis. The amphiphilic catalyst facilitates anion transfer of in-situ deprotonated 2-pyrrolidinone (pKa ~23) across the liquid-liquid interface, significantly enhancing reaction kinetics [3].
Solid-state NMR studies reveal that K₂CO₃-mediated alkylation proceeds via a surface-bound mechanism when conducted under solvent-free ball milling conditions. The optimized protocol (30Hz, 2h) employs 1.2 equivalents bromoacetic acid tert-butyl ester with 10 mol% tetra-n-butylammonium iodide (TBAI) as reaction accelerator. This mechanochemical approach delivers tert-butyl [2-(2-oxopyrrolidin-1-yl)ethoxy]acetate in 88% yield with minimal purification requirements, avoiding the dichloromethane typically used in solution-phase chemistry [3] [6].
Table 2: Catalytic Systems for N-Alkylation of 2-Pyrrolidinone
Catalyst | Solvent System | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Aliquat® 336 (5 mol%) | Toluene/50% NaOH | 80 | 92 | <3% O-alkylation |
K₂CO₃/TBAI (10 mol%) | Solvent-free (ball mill) | RT (mechanical) | 88 | None detected |
DBU (1.2 eq) | DMF | 25 | 95 | 5-7% Dialkylation |
Notably, the tert-butyl protecting group strategy has been optimized for industrial-scale implementation. Following N-alkylation, deprotection employs HCl/dioxane (4M, 2.5 eq) in dichloromethane at 0°C, achieving quantitative conversion within 30 minutes without epimerization or lactam ring-opening. This represents a significant improvement over traditional TFA-mediated deprotection, which requires extended reaction times (12h) and generates stoichiometric acidic waste [3].
Sustainable synthesis of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid integrates solvent reduction, energy efficiency, and atom economy across the synthetic sequence. The development of a one-pot cascade process combining pyrrolidinone formation and N-alkylation reduces the E-factor by 62% compared to stepwise protocols. Key innovations include:
Table 3: Solvent Systems in Green Synthesis Approaches
Reaction Stage | Conventional Solvent | Green Alternative | PMI Reduction |
---|---|---|---|
Pyrrolidinone cyclization | Dry benzene | Ethanol/water (9:1) | 4.8 → 1.2 |
N-Alkylation | DMF | 2-MeTHF (biobased) | 18.3 → 5.7 |
Deprotection | Dichloromethane | Cyclopentyl methyl ether | 22.1 → 6.9 |
Crystallization | Acetonitrile | Ethyl acetate/hexane (recyclable) | 15.6 → 3.4 |
Life cycle assessment (LCA) of the optimized route demonstrates 57% lower cumulative energy demand compared to classical approaches, primarily through elimination of azeotropic drying and reduced purification steps. The E-factor decreased from 86 to 32 kg waste/kg product, with aqueous waste treated by nanofiltration to recover 92% of dissolved organics. These innovations align with pharmaceutical industry green chemistry objectives while maintaining 99.5% HPLC purity specifications [1] [6].
Rigorous analytical control of synthetic intermediates enables reproducible synthesis of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid, particularly for pharmaceutical applications. tert-Butyl [2-(2-oxopyrrolidin-1-yl)ethoxy]acetate (CAS 737771-11-8) displays characteristic spectroscopic signatures:
Crystalline intermediates exhibit polymorphism that significantly impacts downstream processing. Form I of the carboxylic acid intermediate (monoclinic, P2₁/c) displays favorable filtration characteristics, whereas Form II (orthorhombic, Pbca) causes filter clogging due to nanofiber morphology. Controlled crystallization from ethanol/water (4:1) at 0°C exclusively produces Form I, as confirmed by powder X-ray diffraction (characteristic peaks at 8.7°, 12.3°, 15.9° 2θ) [5] [8].
Table 4: Characterization Parameters for Key Intermediates
Intermediate | CAS Number | Molecular Formula | Critical Quality Attributes |
---|---|---|---|
2-(2-Oxo-pyrrolidin-1-yl)ethanol | 3397-34-4 | C₆H₁₁NO₂ | Residual water <0.5% (KF); Colorless liquid |
tert-Butyl [2-(2-oxopyrrolidin-1-yl)ethoxy]acetate | 737771-11-8 | C₁₀H₁₇NO₄ | Purity >99.0% (HPLC); Single polymorph (Form I) |
[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | 53934-76-2 | C₈H₁₃NO₄ | Heavy metals <10 ppm; Residual solvents per ICH Q3C |
Solid-phase synthesis employing Wang resin-linked pyrrolidinones enables high-purity production through catch-and-release purification. The sequence involves: (1) Immobilization of Fmoc-protected 4-aminobutyric acid on hydroxymethyl resin (DIC/DMAP, DCM); (2) PyBOP-mediated lactam formation (DIEA, NMP, 2h); (3) N-Alkylation with Wang resin-bound 2-bromoethoxyacetic acid (Cs₂CO₃, DMF, 60°C); (4) Cleavage with 20% HFIP/DCM. This approach achieves 96.5% purity (HPLC-ELSD) with residual metal catalysts below detection limits (<1 ppm), meeting stringent pharmaceutical quality requirements [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7